ethyl 3-benzyl-6-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Overview
Description
Ethyl 3-benzyl-6-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a benzyl group, a chlorophenyl group, and a carboxylate ester functional group, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzyl-6-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The benzyl and chlorophenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput reactors. The process would be optimized for yield and purity, often employing continuous flow chemistry to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the indole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: Oxidation of the indole ring can lead to the formation of indole-3-carboxylic acids.
Reduction: Reduction of the carbonyl group can yield indole-2-carboxylic acid derivatives.
Substitution: Substitution reactions can produce a variety of substituted indoles, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its indole core is a key structural motif in many natural products and pharmaceuticals.
Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These activities make them valuable in the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with multiple receptors in the body makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 3-benzyl-6-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The specific pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-benzyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Lacks the chlorophenyl group.
Ethyl 3-benzyl-6-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness: The presence of the chlorophenyl group in ethyl 3-benzyl-6-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate provides unique chemical and biological properties compared to similar compounds. This chlorophenyl group can influence the compound's reactivity and its interaction with biological targets.
Properties
IUPAC Name |
ethyl 3-benzyl-6-(4-chlorophenyl)-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO3/c1-2-29-24(28)23-19(12-15-6-4-3-5-7-15)22-20(26-23)13-17(14-21(22)27)16-8-10-18(25)11-9-16/h3-11,17,26H,2,12-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFAWBXZEOKJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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